N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, commonly referred to as BAY 73-6691, is a selective inhibitor of phosphodiesterase 9 (PDE9). PDE9 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in the brain. BAY 73-6691 has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mecanismo De Acción
BAY 73-6691 selectively inhibits N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, which is highly expressed in the hippocampus and other brain regions involved in learning and memory. By inhibiting this compound, BAY 73-6691 increases the levels of cGMP, which is a second messenger involved in synaptic plasticity and neuronal survival.
Biochemical and physiological effects
BAY 73-6691 has been found to increase the levels of cGMP in the brain, which has been implicated in the regulation of synaptic plasticity and neuronal survival. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophin that plays a critical role in synaptic plasticity and neuronal survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BAY 73-6691 has several advantages for use in lab experiments, including its high selectivity for N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide, its ability to penetrate the blood-brain barrier, and its neuroprotective effects. However, BAY 73-6691 also has some limitations, including its relatively short half-life and its potential for off-target effects.
Direcciones Futuras
There are several future directions for research on BAY 73-6691. One area of interest is the potential therapeutic applications of BAY 73-6691 in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. Another area of interest is the development of more potent and selective N-(4-bromophenyl)-4-chloro-3-[(diethylamino)sulfonyl]benzamide inhibitors based on the structure of BAY 73-6691. Additionally, future research could focus on the mechanisms underlying the neuroprotective effects of BAY 73-6691 and its effects on synaptic plasticity and neuronal survival.
Métodos De Síntesis
The synthesis of BAY 73-6691 involves several steps, including the reaction of 4-bromophenyl hydrazine with 4-chloro-3-nitrobenzoic acid, followed by the reduction of the resulting nitro compound to the corresponding amino compound. The amino compound is then reacted with diethylamine and sulfonyl chloride to yield BAY 73-6691.
Aplicaciones Científicas De Investigación
BAY 73-6691 has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to have neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. BAY 73-6691 has also been found to have antidepressant and anxiolytic effects in animal models.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-4-chloro-3-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrClN2O3S/c1-3-21(4-2)25(23,24)16-11-12(5-10-15(16)19)17(22)20-14-8-6-13(18)7-9-14/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADIJNCIGHGXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.